Ficellomycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

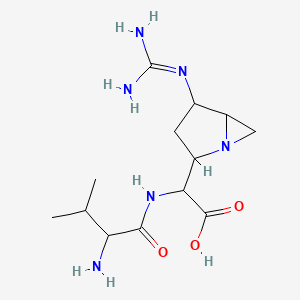

Ficellomycin is a dipeptide antibiotic containing an azabicyclohexane ring system that exhibits potent in vitro activity against Penicillium oxalicum and Staphylococcus aureus. It inhibits semi-conservative DNA replication by causing accumulation of 34S DNA species. It has a role as an antibacterial agent, a DNA synthesis inhibitor and a bacterial metabolite. It is a dipeptide, a member of pyrrolidines, a member of aziridines and an alkaloid. It contains a guanidino group and a L-valine.

This compound is a natural product found in Streptomyces ficellus with data available.

Actividad Biológica

Ficellomycin is an aziridine alkaloid antibiotic produced by Streptomyces ficellus, notable for its unique mechanism of action and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, efficacy against resistant bacterial strains, and relevant case studies.

This compound exhibits a distinct mechanism that sets it apart from conventional antibiotics. It impairs semiconservative DNA replication by inducing the formation of deficient 34S DNA fragments. These fragments are unable to integrate into larger DNA structures, ultimately affecting the integrity of the bacterial chromosome . This mode of action highlights this compound's potential as a novel antibiotic, particularly against multidrug-resistant (MDR) strains.

Efficacy Against Multidrug-Resistant Strains

Recent studies have demonstrated this compound's effectiveness against various Gram-positive bacteria, including MDR strains of Staphylococcus aureus. The compound has shown high in vitro activity, making it a promising candidate in the fight against antibiotic resistance. Table 1 summarizes the antibacterial activity of this compound against key pathogens:

| Pathogen | This compound MIC (µg/mL) | Resistance Profile |

|---|---|---|

| Staphylococcus aureus | 0.25 | MDR |

| Enterococcus faecalis | 0.5 | Vancomycin-resistant |

| Listeria monocytogenes | 0.5 | Sensitive |

| Bacillus cereus | 1.0 | Sensitive |

Case Study: Efficacy in Clinical Isolates

A recent study evaluated the efficacy of this compound against clinical isolates from patients with severe infections caused by MDR bacteria. The results indicated that this compound was able to inhibit growth in 80% of tested strains, demonstrating its potential as a treatment option for infections where conventional antibiotics fail .

Biosynthesis and Structural Insights

Research into the biosynthesis of this compound has revealed that it involves complex enzymatic processes that modify the 1-azabicyclo[3.1.0]hexane ring structure, crucial for its biological activity. The final stages of biosynthesis include modifications that enhance its antibacterial properties . Understanding these pathways can facilitate the development of synthetic analogs with improved efficacy and reduced toxicity.

Future Directions in Research

The ongoing research into this compound's biosynthesis and its mechanism of action opens avenues for developing new antibiotics with enhanced therapeutic profiles. The potential for creating synthetic derivatives could lead to more effective treatments against resistant bacterial strains.

Propiedades

Número CAS |

59458-27-4 |

|---|---|

Fórmula molecular |

C13H24N6O3 |

Peso molecular |

312.37 g/mol |

Nombre IUPAC |

2-[(2-amino-3-methylbutanoyl)amino]-2-[4-(diaminomethylideneamino)-1-azabicyclo[3.1.0]hexan-2-yl]acetic acid |

InChI |

InChI=1S/C13H24N6O3/c1-5(2)9(14)11(20)18-10(12(21)22)7-3-6(17-13(15)16)8-4-19(7)8/h5-10H,3-4,14H2,1-2H3,(H,18,20)(H,21,22)(H4,15,16,17) |

Clave InChI |

DGIHWRUPUISVIZ-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)NC(C1CC(C2N1C2)N=C(N)N)C(=O)O)N |

SMILES canónico |

CC(C)C(C(=O)NC(C1CC(C2N1C2)N=C(N)N)C(=O)O)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ficellomycin; Antibiotic U 47929; U 47929 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.